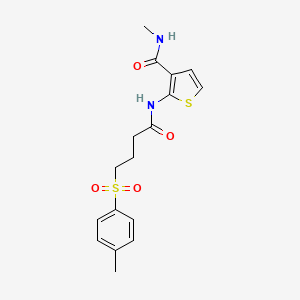

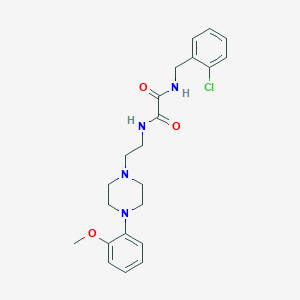

N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Mécanisme D'action

Target of Action

The primary targets of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide are currently unknown. Thiophene derivatives have been reported to possess a wide range of therapeutic properties , suggesting that they may interact with multiple targets

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The specific interactions between this compound and its targets that result in these effects are subjects of ongoing research.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it is likely that this compound affects multiple pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence the bioavailability of this compound. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

Given the diverse biological activities of thiophene derivatives , this compound may have multiple effects at the molecular and cellular levels. More research is needed to elucidate these effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a suitable base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow

Propriétés

IUPAC Name |

N-methyl-2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-12-5-7-13(8-6-12)25(22,23)11-3-4-15(20)19-17-14(9-10-24-17)16(21)18-2/h5-10H,3-4,11H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZWRFVBGYXKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride](/img/structure/B3013271.png)

![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)

![6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3013285.png)

![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)

![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3013291.png)

![4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)